Stereochemical Identity: (3S,6R) as the Enantiomer of the Ritlecitinib Pharmacophore Core
The target compound (3S,6R) is the enantiomer of the (3R,6S)-configured Boc-aminopiperidine intermediate that constitutes the chiral core of ritlecitinib (PF-06651600). The (3R,6S) isomer, after deprotection and elaboration, yields the (2S,5R)-2-methyl-5-aminopiperidine moiety present in the final API, which inhibits JAK3 with an IC₅₀ of 33.1 nM [1]. The target (3S,6R) isomer produces the opposite (2R,5S) configuration upon deprotection, which is not the active stereoisomer and is instead designated as 'Ritlecitinib Impurity 1' [2]. This is a direct stereochemical relationship, not merely a structural analogy.
| Evidence Dimension | Absolute configuration and corresponding biological outcome |
|---|---|
| Target Compound Data | (3S,6R) → (2R,5S) configuration after Boc removal; designated as Ritlecitinib Impurity 1 |
| Comparator Or Baseline | (3R,6S) [CAS 1227916-38-2] → (2S,5R) configuration; JAK3 IC₅₀ = 33.1 nM; selectivity >300-fold over JAK1/2/TYK2 |
| Quantified Difference | Opposite enantiomer; the (3R,6S) isomer is the productive synthetic intermediate for the FDA-approved drug, whereas the (3S,6R) isomer serves as an analytical impurity standard |
| Conditions | Biochemical JAK3 inhibition assay (Thorarensen et al., J. Med. Chem. 2017); pharmaceutical impurity profiling per ICH guidelines |
Why This Matters
For procurement decisions, the (3S,6R) isomer should be selected when an enantiomeric reference standard for ritlecitinib impurity profiling is required; the (3R,6S) isomer must be selected for ritlecitinib intermediate synthesis.
- [1] Thorarensen, A.; et al. J. Med. Chem. 2017, 60 (5), 1971–1993. DOI: 10.1021/acs.jmedchem.6b01694. View Source
- [2] PubChem CID 40152126, Synonyms section listing 'Ritlecitinib impurity 1'. https://pubchem.ncbi.nlm.nih.gov/compound/40152126 (accessed 2026-05-06). View Source
